4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone
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Overview
Description
4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, morpholine, and oxopropyl groups in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the pyridazinone ring.
Morpholine Substitution: Reaction of the brominated intermediate with morpholine.
Oxopropylation: Addition of the oxopropyl group to the pyridazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyridazinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various substituted pyridazinones and their oxidized or reduced forms.
Scientific Research Applications
4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Research: Studying its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone: can be compared with other pyridazinone derivatives, such as:
Uniqueness
The presence of the bromine atom and the morpholine ring in this compound may confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSWXZGMTLEYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821681 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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